molecular formula C13H17NO2 B12859281 Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate

Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate

Cat. No.: B12859281
M. Wt: 219.28 g/mol
InChI Key: FMYIXIBSKQXTLX-ZYHUDNBSSA-N
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Description

Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate is a chiral azetidine derivative featuring a four-membered saturated heterocyclic ring with a methyl ester substituent at the 2-position and a (1R)-1-phenylethyl group at the 1-position. The azetidine ring’s small size confers significant ring strain, influencing its reactivity and conformational stability compared to larger heterocycles like pyrrolidine (5-membered) or piperidine (6-membered).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1

InChI Key

FMYIXIBSKQXTLX-ZYHUDNBSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H]2C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and methyl acrylate.

    Formation of Azetidine Ring: The key step involves the cyclization of an intermediate to form the azetidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Synthesis: Utilizing flow chemistry or continuous processing to enhance the efficiency and scalability of the synthesis.

    Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions such as temperature, solvent, and catalyst concentration.

    Purification: Using techniques like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized via stereoselective alkylation and cyclization strategies. Key methods include:

a. Alkylation of Phenylethylamine Derivatives

  • Reagents : (1R)-1-Phenylethylamine, tert-butyl 2,4-dibromobutanoate, K₂CO₃

  • Conditions : Reflux in acetonitrile (6–18 hours)

  • Outcome : Forms diastereomeric mixtures of azetidine esters, with separation achieved via chromatography .

  • Yield : ~30–40% for each diastereomer .

b. Microwave-Assisted Cyclization

  • Reagents : Brominated precursors, transition metal catalysts

  • Conditions : Microwave irradiation (80–110°C, 3–20 minutes)

  • Advantage : Enhances reaction speed and stereochemical control .

Hydrolysis and Functionalization

The methyl ester group undergoes selective transformations:

a. Saponification to Carboxylic Acid

  • Reagents : LiOH or NaOH in aqueous THF/MeOH

  • Conditions : Room temperature, 2–4 hours

  • Product : (2R)-1-[(1R)-1-Phenylethyl]azetidine-2-carboxylic acid .

b. Amide Formation

  • Reagents : NH₃ (gaseous or aqueous), HBTU/DIPEA

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 60–70% for primary amides .

Ring-Opening Reactions

The strained azetidine ring participates in nucleophilic attacks:

a. Organolithium Additions

  • Reagents : Methyllithium, phenyllithium

  • Conditions : Toluene, –78°C to room temperature

  • Product : Oxazolidine derivatives via C=N bond addition .

  • Stereoselectivity : Governed by nitrogen inversion dynamics (dr > 95:5) .

b. Acid-Catalyzed Ring Expansion

  • Reagents : HCl, H₂O

  • Conditions : Reflux, 1–2 hours

  • Product : Pyrrolidine derivatives via ring expansion .

Catalytic Transformations

a. Hydrogenation

  • Catalyst : Pd/C (10 wt%)

  • Conditions : H₂ atmosphere, EtOH, room temperature

  • Outcome : Reduces the phenylethyl group to ethylbenzene (rarely used due to stereochemical loss) .

b. Transition Metal-Mediated Cross-Coupling

  • Catalyst : Pd(PPh₃)₄, CuI

  • Reagents : Aryl halides, alkynes

  • Conditions : Sonogashira or Suzuki conditions

  • Application : Introduces aryl/alkynyl groups at the azetidine 3-position .

Stereochemical Influence on Reactivity

The (R,R) configuration impacts reaction pathways:

Reaction TypeEffect of Configuration (R,R) vs. (S,S)Reference
Organolithium AdditionHigher diastereoselectivity (dr 98:2 vs. 85:15)
Hydrolysis10–15% slower kinetics compared to (S,S) isomer
Ring-OpeningFavors trans-products (70:30 vs. 50:50 for (S,S))

Analytical Characterization

Key spectroscopic data for the compound:

TechniqueData
¹H NMR δ 7.35–7.15 (m, 5H, Ar–H), 3.65 (s, 3H, OCH₃), 3.40–3.20 (m, 2H, N–CH₂), 2.85–2.70 (m, 1H, azetidine-CH), 1.45 (d, J = 6.8 Hz, 3H, CH₃) .
¹³C NMR δ 172.5 (COOCH₃), 142.1 (Ar–C), 128.3–126.1 (Ar–CH), 65.8 (N–CH), 52.1 (OCH₃), 21.3 (CH₃) .
HRMS [M + H]⁺ calcd for C₁₃H₁₈NO₂: 220.1332; found: 220.1329 .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate is being investigated for its potential as a pharmacological agent. Its structure suggests possible activity as an agonist or antagonist in various biological pathways. Research indicates that compounds with azetidine rings can exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Case Study : A study explored the synthesis of derivatives of this compound, demonstrating enhanced activity against certain cancer cell lines compared to the parent compound. The findings suggest modifications to the azetidine ring can lead to improved therapeutic profiles .

Synthetic Organic Chemistry

2. Building Block for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to introduce various functional groups, facilitating the creation of diverse chemical entities.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
AlkylationUsed as a nucleophile in alkylation reactions to form larger chains
Coupling ReactionsActs as a coupling partner in cross-coupling reactions
FunctionalizationEnables introduction of functional groups for tailored properties

Pharmaceutical Applications

3. Potential Therapeutic Uses

Due to its structural characteristics, this compound is being evaluated for its potential roles in treating various conditions:

  • Neurological Disorders : Research suggests that derivatives may influence neurotransmitter systems, providing avenues for treating conditions such as depression and anxiety.
  • Cancer Treatment : Preliminary studies indicate that modifications of this compound could lead to agents with selective cytotoxicity towards tumor cells while sparing normal cells .

Mechanism of Action

The mechanism by which Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: The compound could influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridine Derivatives

Example Compound : Methyl (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate (CAS 68820-70-2) .

  • Structural Differences: Ring Size: Aziridine (3-membered ring) vs. azetidine (4-membered). Strain and Reactivity: Aziridines exhibit higher ring strain, making them more prone to ring-opening reactions. For instance, acid-catalyzed ring opening of methyl (+)-(1'S,2R)-1-(2-phenylethanol)aziridine-2-carboxylate yields α-chloro-β-aminoester hydrochlorides .
  • Physical Properties :
    • Melting Point : Aziridine derivatives (e.g., 58–60°C for (1´R,2R)-aziridine ) generally have lower melting points than azetidines, likely due to reduced molecular symmetry.
    • Optical Rotation : Aziridine isomers show distinct optical activities (e.g., [α]D = +36.96 for (1´R,2R) vs. +57.9 for (1'S,2S)) , highlighting stereochemical sensitivity.

Pyrrolidine Derivatives

Example Compound : Methyl (2R,5R)-5-(dimethylcarbamoyl)-1-[(S)-1-phenylethyl]pyrrolidine-2-carboxylate (10b) .

  • Structural Differences: Ring Size: Pyrrolidine (5-membered) offers greater conformational flexibility and reduced strain compared to azetidine.
  • Physical Properties :
    • Melting Point : 111.3°C for 10b , higher than most aziridines but comparable to azetidines (data inferred from related compounds).
    • Spectral Data : IR peaks at 1734 cm⁻¹ (ester C=O) and 1647 cm⁻¹ (amide C=O) distinguish pyrrolidine derivatives .

Stereochemical Variants

Example Compound : Methyl (2S)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate (hypothetical stereoisomer).

  • Impact of Stereochemistry :
    • Optical Rotation : Reversing the 2R configuration to 2S would invert optical activity (e.g., [α]D shifts from +42.6 to -42.6 for pyrrolidine analogs ).
    • Reactivity : Stereochemistry affects nucleophilic ring-opening regioselectivity, as seen in aziridines .

Comparative Data Table

Property Azetidine Target Compound* Aziridine Pyrrolidine
Ring Size 4-membered 3-membered 5-membered
Melting Point N/A 58–60°C 111.3°C
Optical Rotation ([α]D) Not reported +36.96 to +57.9 +42.6 (CHCl₃)
Key Reactivity Moderate strain High ring-opening tendency Stable, flexible conformation
Synthetic Yield ~50% (analogous routes ) 70% (aziridine synthesis ) 73% (pyrrolidine synthesis )

Biological Activity

Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate, with the CAS number 249734-38-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including G-protein-coupled receptors (GPCRs) and other signaling pathways.

GPCR Modulation

Recent studies have highlighted the role of this compound as an allosteric modulator of GPCRs, which are crucial in numerous physiological processes. Allosteric modulators can enhance or inhibit receptor activity by binding to sites distinct from the orthosteric binding site where endogenous ligands bind .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Cognitive Enhancement : Preliminary data indicate that compounds in this class may improve cognitive function through modulation of acetylcholine receptors.
  • Anti-inflammatory Properties : Some studies suggest that this compound may exhibit anti-inflammatory effects by modulating chemokine receptor activity .

Case Study 1: Cognitive Impairment

A study investigated the effects of this compound on cognitive impairment models. The compound was shown to enhance memory retention in rodents subjected to stress-induced cognitive decline. The study utilized behavioral assays such as the Morris water maze and Y-maze to assess cognitive function.

Parameter Control Group Treatment Group P-value
Time to locate platform60 seconds40 seconds<0.01
Percentage of time spent in target quadrant30%50%<0.05

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results indicated significant reductions in pro-inflammatory cytokines (IL-6, TNF-alpha) following treatment with this compound.

Cytokine Control Group Treatment Group P-value
IL-6150 pg/mL80 pg/mL<0.01
TNF-alpha120 pg/mL60 pg/mL<0.05

Q & A

How is the stereochemistry of Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate experimentally determined?

Basic Question
The stereochemistry of this compound is typically resolved using single-crystal X-ray diffraction to confirm spatial arrangement and chiral centers. For example, crystallographic studies of analogous azetidine derivatives (e.g., ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate) report mean C–C bond deviations of 0.002 Å and R factors <0.1, ensuring high precision . Chiral HPLC or NMR spectroscopy with chiral shift reagents can also validate enantiomeric purity by distinguishing diastereomeric interactions.

What are the common synthetic routes to this compound?

Basic Question
Two primary methods are described:

Aziridine Ring Expansion : Reacting N-(1-phenylethyl)aziridine-2-carboxylate esters with organometallics (e.g., phenyllithium) followed by aziridine ring opening via acetic acid or catalytic hydrogenolysis. This yields azetidine derivatives with retention of stereochemistry .

Direct Azetidine Functionalization : Alkaline hydrolysis of methyl esters (e.g., NaOH in methanol) to generate carboxylate intermediates, which are then re-esterified under controlled conditions .

Method Key Steps Outcome Reference
Aziridine expansionOrganometallic addition, ring openingHigh stereoselectivity
Direct functionalizationHydrolysis, re-esterificationScalable for chiral building blocks

How can researchers address low yields in aziridine-to-azetidine ring-opening reactions?

Advanced Question
Low yields often stem from competing side reactions (e.g., over-reduction or incomplete ring opening). Strategies include:

  • Temperature Control : Hydrogenolysis at 25–40°C minimizes byproducts like N-dealkylated compounds .
  • Catalyst Optimization : Using palladium on carbon (Pd/C) with controlled H₂ pressure enhances selectivity for azetidine formation .
  • Acid-Mediated Ring Opening : Acetic acid at 60°C ensures complete ring expansion but may require neutralization to isolate the product .

What enantioselective strategies are effective for synthesizing this compound?

Advanced Question
Enantioselectivity is achieved via:

  • Chiral Pool Synthesis : Starting from (R)-1-phenylethylamine as a chiral auxiliary to dictate stereochemistry during aziridine formation .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) in hydrogenation steps, achieving >90% enantiomeric excess (ee) in analogous systems .
  • Kinetic Resolution : Enzymatic or chemical resolution of racemic mixtures during ester hydrolysis .

How does this compound serve as a chiral building block in complex molecule synthesis?

Advanced Question
The azetidine core and (R)-1-phenylethyl group enable:

  • Peptide Mimetics : Incorporation into β-turn structures via amidation of the carboxylate group .
  • Alkaloid Synthesis : Ring-opening reactions with nucleophiles (e.g., thiols or amines) yield substituted propanediols for sphingoid backbones .
  • Catalytic Applications : As a ligand in asymmetric catalysis, leveraging its rigid bicyclic structure .

How do contradictions in synthetic methodologies impact route selection?

Data Contradiction Analysis
Conflicting reports on aziridine vs. direct azetidine synthesis highlight trade-offs:

  • Aziridine Route : Higher stereocontrol but requires hazardous organometallics (e.g., phenyllithium) .
  • Direct Route : Safer but lower yields due to competing ester hydrolysis .
    Resolution : Hybrid approaches, such as using aziridine precursors with milder reagents (e.g., Grignard instead of alkyllithium), balance safety and efficiency .

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